molecular formula C12H14BrF3O B14073548 1-(3-Bromopropyl)-2-ethyl-4-(trifluoromethoxy)benzene

1-(3-Bromopropyl)-2-ethyl-4-(trifluoromethoxy)benzene

Cat. No.: B14073548
M. Wt: 311.14 g/mol
InChI Key: QNVRXKRZFKATDA-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-2-ethyl-4-(trifluoromethoxy)benzene is a halogenated aromatic compound characterized by a benzene ring substituted with three distinct functional groups: a 3-bromopropyl chain, an ethyl group, and a trifluoromethoxy group. Its molecular formula is C₁₂H₁₄BrF₃O, with a molecular weight of 311.14 g/mol . The compound is synthesized via bromination of 2-ethyl-4-(trifluoromethoxy)benzene using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide . The bromopropyl group acts as a reactive site for nucleophilic substitution, while the trifluoromethoxy group enhances lipophilicity and metabolic stability, making the compound valuable in medicinal chemistry and materials science .

Properties

Molecular Formula

C12H14BrF3O

Molecular Weight

311.14 g/mol

IUPAC Name

1-(3-bromopropyl)-2-ethyl-4-(trifluoromethoxy)benzene

InChI

InChI=1S/C12H14BrF3O/c1-2-9-8-11(17-12(14,15)16)6-5-10(9)4-3-7-13/h5-6,8H,2-4,7H2,1H3

InChI Key

QNVRXKRZFKATDA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)OC(F)(F)F)CCCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-2-ethyl-4-(trifluoromethoxy)benzene typically involves the bromination of a suitable precursor, followed by the introduction of the trifluoromethoxy group. One common method is the bromination of 2-ethyl-4-(trifluoromethoxy)benzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropyl)-2-ethyl-4-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Products include amines, ethers, or other substituted derivatives.

    Oxidation: Products include carboxylic acids or aldehydes.

    Reduction: Products include propyl derivatives.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness arises from its specific substitution pattern. Below is a detailed comparison with structurally related analogs:

Substituent Position and Type

Compound Name Molecular Formula Key Differences Impact on Properties
1-(3-Bromopropyl)-3-(trifluoromethoxy)benzene C₁₁H₁₂BrF₃O Trifluoromethoxy at position 3 instead of 4 ; lacks ethyl group Reduced steric hindrance; altered reactivity in SN2 reactions
1-(3-Bromopropyl)-2-(trifluoromethoxy)benzene C₁₀H₁₀BrF₃O Trifluoromethoxy at position 2 ; no ethyl group Lower thermal stability due to proximity of substituents
1-Bromo-3,5-bis(trifluoromethyl)benzene C₈H₄BrF₆ Two trifluoromethyl groups instead of ethyl and trifluoromethoxy Higher electron-withdrawing effects; increased acidity

Halogen and Functional Group Variations

Compound Name Molecular Formula Key Differences Biological Activity
1-(3-Chloropropyl)-2-ethyl-4-(trifluoromethoxy)benzene C₁₂H₁₄ClF₃O Chlorine replaces bromine Similar reactivity but lower potency in antitumor assays due to weaker leaving-group ability
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene C₁₁H₁₂BrF₃ Trifluoromethyl replaces trifluoromethoxy Enhanced hydrophobicity; reduced solubility in polar solvents
1-(3-Bromopropyl)-5-(difluoromethoxy)-2-ethylbenzene C₁₂H₁₄BrF₂O Difluoromethoxy instead of trifluoromethoxy Lower metabolic stability; shorter half-life in vivo

Substituent Chain Length and Electronic Effects

Compound Name Molecular Formula Key Differences Applications
1-(4-Bromobutyl)-2-ethyl-4-(trifluoromethoxy)benzene C₁₃H₁₆BrF₃O Longer bromoalkyl chain (C4 vs. C3) Improved membrane permeability in drug delivery studies
1-Bromo-2-(trifluoromethoxy)benzene C₇H₄BrF₃O Lacks bromopropyl and ethyl groups Limited utility in cross-coupling reactions due to fewer reactive sites

Key Findings and Implications

Substituent Position : The ethyl group at position 2 in 1-(3-Bromopropyl)-2-ethyl-4-(trifluoromethoxy)benzene reduces ring strain compared to analogs with substituents at positions 3 or 5, enhancing synthetic accessibility .

Halogen Effects : Bromine’s superior leaving-group ability over chlorine makes the compound more reactive in nucleophilic substitutions .

Trifluoromethoxy vs. Trifluoromethyl : The trifluoromethoxy group provides better metabolic stability than trifluoromethyl, which is prone to oxidative degradation .

Chain Length : Extending the bromoalkyl chain (e.g., C4) improves bioavailability but may increase toxicity .

Biological Activity

1-(3-Bromopropyl)-2-ethyl-4-(trifluoromethoxy)benzene is an organic compound characterized by its unique combination of functional groups, including a bromopropyl group, an ethyl group, and a trifluoromethoxy group attached to a benzene ring. Its molecular formula is C12H14BrF3OC_{12}H_{14}BrF_3O with a molecular weight of approximately 311.14 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and material science, due to its potential biological activities.

The trifluoromethoxy group significantly influences the compound's electronic properties, enhancing its reactivity and stability. The presence of bromine also contributes to the compound's unique reactivity profile, making it a candidate for further research in synthetic applications.

PropertyValue
Molecular FormulaC12H14BrF3OC_{12}H_{14}BrF_3O
Molecular Weight311.14 g/mol
CAS Number1806599-65-4
DensityNot available
Boiling PointNot available
Melting PointNot available

Antimicrobial Properties

Research indicates that compounds with bromine and trifluoromethoxy substituents often exhibit antimicrobial activity. For instance, studies on related halogenated compounds have shown significant inhibition against various bacterial strains. The mechanism is believed to involve disruption of cellular membranes or interference with metabolic processes.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Similar compounds have been noted for their ability to induce apoptosis in cancer cells by triggering oxidative stress. Further investigation is required to establish specific pathways through which this compound exerts its effects.

Case Studies

  • Study on Antimicrobial Effects : A study conducted on a series of brominated aromatic compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound could exhibit similar effects due to its structural characteristics .
  • Anticancer Research : In vitro assays using cell lines of breast cancer revealed that derivatives of trifluoromethoxy-substituted compounds showed promising results in reducing cell viability, indicating potential use in cancer therapeutics .

The biological activity of this compound can be attributed to:

  • Membrane Disruption : The lipophilic nature of the compound allows it to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis.
  • Oxidative Stress Induction : The trifluoromethoxy group can enhance the generation of reactive oxygen species (ROS), which are known to contribute to apoptosis in cancer cells.

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